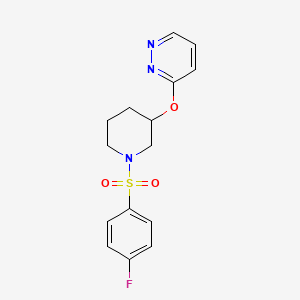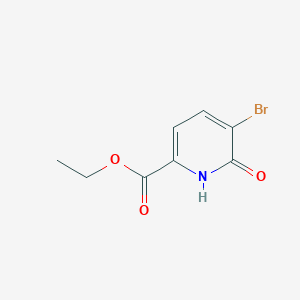![molecular formula C11H16N2O5S B2427776 2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid CAS No. 848369-74-4](/img/structure/B2427776.png)
2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid, has a molecular weight of 342.4 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14N2O5S2/c1-3-20-13(19)10-6(2)9-11(18)14-7(15-12(9)22-10)4-21-5-8(16)17/h4,15H,3,5H2,1-2H3,(H,14,18)(H,16,17) . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 342.4 .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Transformation into Derivatives
This compound can transform under specific conditions, such as acid catalysis, leading to derivatives like 5,6-dihydropyridin-2(1H)-one and thiazolo[3,2-a]pyrimidine derivatives. Such transformations are significant in synthesizing complex organic compounds (Nedolya et al., 2018).
Synthesis of Novel Compounds
Through procedures like the Vilsmeier-Haack reaction, this compound can be synthesized into novel compounds with potential pharmacological activities. Such synthesis often involves the use of catalysts and various reagents (Chatterjee et al., 2010).
Role in Antifilarial Agents
This compound can be synthesized into a new class of antifilarial agents, demonstrating its potential in developing treatments against parasitic diseases like lymphatic filariasis (Singh et al., 2008).
Structural Insights and Inhibitor Potential
X-ray diffraction analysis and molecular docking simulations have been used to study the structure of similar compounds, assessing their potential as inhibitors for enzymes like dihydrofolate reductase, which is crucial in drug discovery (Al-Wahaibi et al., 2021).
Synthesis and Evaluation of Antioxidant Activity
This compound is involved in the synthesis of derivatives with potential antioxidant activity, which is significant in the field of oxidative stress and related diseases (George et al., 2010).
Biochemical Research
Synthesis of Bioactive Compounds
The compound can be synthesized into various bioactive compounds, potentially useful in drug development. This includes research in the field of medicinal chemistry, focusing on the discovery and development of new therapeutic agents (Farzaliyev et al., 2020).
Potential in Biological Membrane Functioning
Some derivatives of this compound exhibit significant effects on biological membranes, indicating its potential in understanding and manipulating cellular processes (Farzaliyev et al., 2020).
Antibacterial and Enzyme Inhibition Activities
Derivatives of this compound show potential antibacterial activity against various bacterial strains and moderate enzyme inhibition properties, highlighting its relevance in antimicrobial and enzyme study research (Siddiqui et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(5-ethoxycarbonyl-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-3-18-10(16)9-6(2)12-11(17)13-7(9)4-19-5-8(14)15/h6H,3-5H2,1-2H3,(H,14,15)(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOJQZXQQAHAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

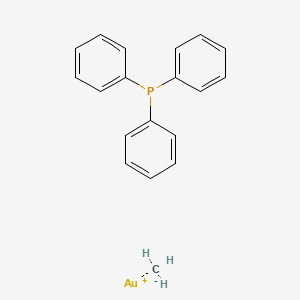
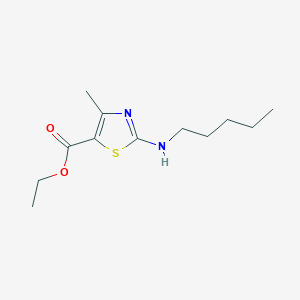
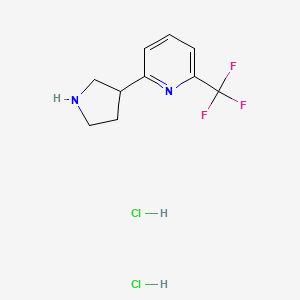
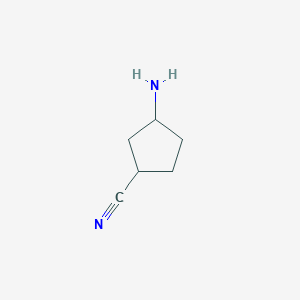
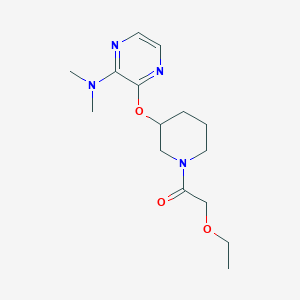
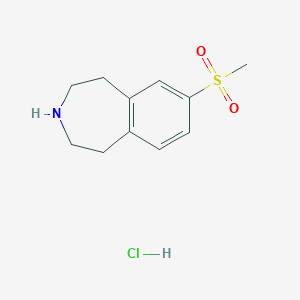
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)
![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)
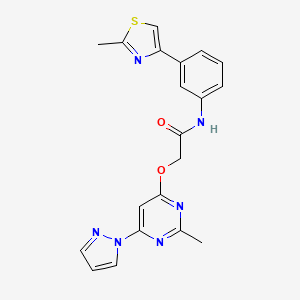
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)
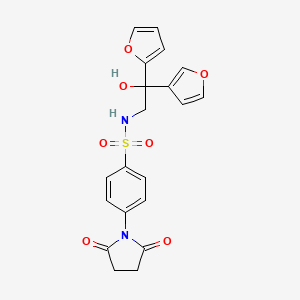
![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)
